3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Description

BenchChem offers high-quality 3-(Benzyloxy)-2,2-dimethylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2,2-dimethylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

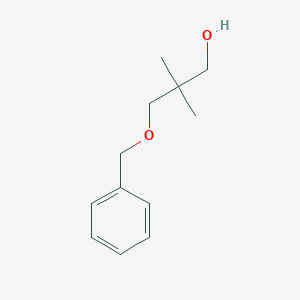

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGGHAPHBMPBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456167 | |

| Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66582-32-9 | |

| Record name | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS 66582-32-9

An In-depth Technical Guide to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS 66582-32-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-2,2-dimethylpropan-1-ol, with CAS number 66582-32-9, is a valuable intermediate in organic synthesis. Its structure incorporates a neopentyl glycol core, with one hydroxyl group protected by a benzyl ether and the other remaining as a primary alcohol. This differential protection makes it a useful building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and applications.

Physicochemical and Computed Properties

The key physical and chemical properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 66582-32-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3][4] |

| Molecular Weight | 194.27 g/mol | [1][2][3] |

| IUPAC Name | 3-(benzyloxy)-2,2-dimethylpropan-1-ol | [1] |

| Synonyms | 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol, 3-(Benzyloxy)-2,2-dimethylpropanol | [2][5] |

| Physical Form | Colorless to light yellow liquid/oil | [1][2] |

| Purity | Typically ≥95% | [1] |

| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 194.130679813 u | [2] |

| Storage Conditions | Refrigerator, 2-8°C, under inert atmosphere | [1][4][6] |

Synthesis and Purification

The primary route for synthesizing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is through the monobenzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

General Synthesis Workflow

The synthesis involves the selective protection of one of the two primary hydroxyl groups of neopentyl glycol using a benzylating agent under basic conditions.

Caption: General workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Protocols

Two common protocols for the synthesis are detailed below.

Protocol 1: Using Potassium Hydroxide (KOH) and a Phase Transfer Catalyst [2]

-

Reaction Setup: To a 10-L four-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1.92 mol), toluene (1 L), 50% aqueous KOH solution (1 L), and tetrabutylammonium iodide (n-Bu₄NI) (36 g, 97 mmol) as a phase transfer catalyst.

-

Addition of Benzylating Agent: Cool the mixture to 0°C using an ice bath. Add (bromomethyl)benzene (benzyl bromide, 328 g, 1.92 mol) to the flask.

-

Reaction: Allow the solution to warm to room temperature and stir for 16 hours.

-

Workup: Quench the reaction by adding 1 L of ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 4 L).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 4 L). Dry the organic phase over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution under vacuum.

-

Purification: Purify the crude product by silica gel column chromatography to yield the title compound as a light yellow oil (77% yield).

Protocol 2: Using Sodium Hydride (NaH) in DMF [2]

-

Reaction Setup: Dissolve the diol (48 mmol) in anhydrous N,N-Dimethylformamide (DMF, 120 mL) under an argon atmosphere.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in one portion. Stir the mixture at 0°C for 45 minutes.

-

Addition of Benzylating Agent: Add benzyl bromide (BnBr, 0.97 equivalents) to the reaction mixture.

-

Purification: The product is purified by column chromatography on silica gel using a gradient of 20% to 25% ethyl acetate in hexanes to afford 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a colorless oil (94% yield).[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the compound.

| Data Type | Parameters and Results |

| ¹H NMR | (400 MHz, CHLOROFORM-d) δ: 7.39 - 7.25 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.45 (d, J=5.8 Hz, 2H, -CH₂OH), 3.31 (s, 2H, -C(CH₃)₂CH₂O-), 0.92 (s, 6H, -C(CH₃)₂) ppm.[2] |

| ¹H NMR | (300 MHz, DMSO-d₆) δ: 7.43-7.24 (m, 5H, Ar-H), 4.51-4.41 (m, 3H), 3.25-3.15 (m, 4H), 0.84 (s, 6H, -C(CH₃)₂) ppm.[2] |

| Mass Spec. (MS) | (ESI) m/z: 195.2 [M+H]⁺, calculated for C₁₂H₁₉O₂: 195.1.[2] |

Applications in Synthesis

3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a key intermediate in multi-step organic syntheses. The free primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in coupling reactions, while the benzyl ether remains as a stable protecting group that can be removed under hydrogenolysis conditions.

Role as a Synthetic Intermediate

This compound is a precursor for other valuable synthetic building blocks. For example, it is an upstream product for the synthesis of ethyl (E)-5-(benzyloxy)-4,4-dimethylpent-2-enoate.[7]

Caption: Synthetic pathway from 3-(benzyloxy)-2,2-dimethylpropan-1-ol to a downstream product.

Safety Information

It is important to handle this chemical with appropriate safety precautions in a laboratory setting.

| Safety Aspect | Information |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation mark) |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 66582-32-9 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. appchemical.com [appchemical.com]

- 4. 66582-32-9|3-(Benzyloxy)-2,2-dimethylpropan-1-ol|BLD Pharm [bldpharm.com]

- 5. BioOrganics [bioorganics.biz]

- 6. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 66582-32-9 [sigmaaldrich.com]

- 7. Cas 121352-86-1,ethyl (E)-5-(benzyloxy)-4,4-dimethylpent-2-enoate | lookchem [lookchem.com]

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a key organic intermediate. Due to the limited availability of experimentally determined data, this document combines reported values with predicted properties and outlines the standard methodologies for their empirical determination.

Core Physical Properties

The physical characteristics of 3-(benzyloxy)-2,2-dimethylpropan-1-ol are fundamental to its application in chemical synthesis and drug development, influencing reaction kinetics, purification strategies, and formulation. A summary of the available data is presented below.

| Physical Property | Value | Remarks |

| Molecular Formula | C₁₂H₁₈O₂ | - |

| Molecular Weight | 194.27 g/mol | - |

| Physical Form | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 120 °C at 0.1 Torr | [1] |

| Density | 1.010 ± 0.06 g/cm³ | Predicted value[1][2] |

| Solubility | Insoluble in water | Implied by its hydrophobic phenyl group. Soluble in DCM, Ethyl Acetate, Methanol.[1][3] |

| Melting Point | No data available | - |

| Refractive Index | No data available | - |

Experimental Protocols

Detailed experimental procedures for the determination of the primary physical properties of organic compounds are outlined below. These are generalized standard methods applicable to 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method using a Thiele tube or a similar heating block.[4][5][6][7]

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube assembly is attached to a thermometer and heated in a controlled manner using a heating bath or block.[4][7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Density Measurement (Oscillating U-tube Method)

The density of a liquid can be accurately determined using a digital density meter, which operates on the principle of an oscillating U-tube, as described in ASTM D4052 and ASTM D7777.[8][9][10][11]

Procedure:

-

A small volume of the liquid sample is introduced into a U-shaped oscillating tube.[10]

-

The change in the oscillation frequency of the tube caused by the mass of the sample is measured.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample.[10]

-

The measurement is typically performed at a controlled temperature, as density is temperature-dependent.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured using a refractometer. The Abbe refractometer is a common instrument for this purpose.[12]

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

Light is passed through the sample, and the critical angle of total internal reflection is measured.[12]

-

The instrument is calibrated using a standard of known refractive index.

-

The refractive index of the sample is read directly from the instrument's scale or digital display.[13]

Melting Point Determination (Capillary Method)

For solid compounds, the melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.[14][15][16]

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube.[14]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[16]

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Synthesis Workflow

The synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropane-1,3-diol with benzyl bromide in the presence of a base. A generalized workflow for this synthesis is depicted below.

References

- 1. 3-苄氧基-2,2-二甲基丙醇 | 66582-32-9 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CAS 66582-32-9: 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)- [cymitquimica.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 11. store.astm.org [store.astm.org]

- 12. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 13. Refractive Index ASTM D542 [intertek.com]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

- 16. westlab.com [westlab.com]

3-(Benzyloxy)-2,2-dimethylpropan-1-ol chemical structure

An In-Depth Technical Guide to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is an organic compound featuring a benzyloxy group and a primary alcohol functional group. The presence of the bulky 2,2-dimethylpropane backbone imparts specific steric and conformational properties to the molecule.

Table 1: Chemical and Physical Properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

| Property | Value | Reference |

| CAS Number | 66582-32-9 | [1][2] |

| Molecular Formula | C12H18O2 | [1][3] |

| Molecular Weight | 194.27 g/mol | [1][3] |

| IUPAC Name | 3-(benzyloxy)-2,2-dimethylpropan-1-ol | [4] |

| SMILES | OCC(C)(C)COCC1=CC=CC=C1 | [1] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [5] |

| Boiling Point | Not available | |

| Physical Form | Colorless to light yellow liquid | [4] |

| Purity | >95% (typical commercial purity) | [2][4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Table 2: Spectroscopic Data for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

| Technique | Data | Reference |

| ¹H NMR | (300 MHz, CDCl₃) δ: 7.37-7.25 (m, 5H), 4.47 (s, 2H), 3.45 (d, J=5.8 Hz, 2H), 3.31 (s, 2H), 0.92 (s, 6H) | [5] |

| Mass Spectrometry (ESI) | m/z = 195.1 [M+H]⁺, 195.0 [M+1]⁺ | [5] |

Experimental Protocols

Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol describes the synthesis via benzylation of 2,2-dimethylpropane-1,3-diol.

Materials:

-

2,2-dimethylpropane-1,3-diol

-

Toluene

-

50% Potassium Hydroxide (KOH) aqueous solution

-

Tetrabutylammonium iodide (n-Bu₄NI)

-

(Bromomethyl)benzene (Benzyl bromide)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 10-L, 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous KOH solution (1 L), and n-Bu₄NI (36 g, 97 mmol).[5]

-

Cool the mixture to 0°C using an ice bath.[5]

-

Add (bromomethyl)benzene (328 g, 1920 mmol) to the cooled solution.[5]

-

Allow the solution to warm to room temperature and stir for 16 hours.[5]

-

Quench the reaction by adding 1 L of ice-water.[5]

-

Extract the aqueous layer with ethyl acetate (2 x 4 L).[5]

-

Combine the organic layers and wash with brine (2 x 4 L).[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[5]

-

Purify the crude product by silica gel column chromatography to yield 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a light yellow oil (77% yield).[5]

Role in Drug Development

While not an active pharmaceutical ingredient itself, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a valuable building block in medicinal chemistry. The "benzyloxy" motif is present in numerous bioactive molecules. For instance, a class of benzyloxy benzamide derivatives has been identified as potent neuroprotective agents for treating ischemic stroke.[3] These compounds function by inhibiting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[3]

The primary alcohol of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol can be oxidized to the corresponding aldehyde, 3-(benzyloxy)-2,2-dimethylpropanal, or further to the carboxylic acid. These functionalized intermediates can then be incorporated into more complex molecular scaffolds to explore structure-activity relationships in drug discovery programs.

Proposed Oxidation to Aldehyde

A common method for oxidizing primary alcohols to aldehydes is using pyridinium chlorochromate (PCC) or other mild oxidizing agents.

Procedure Outline:

-

Dissolve 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Add pyridinium chlorochromate (PCC) to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the mixture through a pad of silica gel or celite to remove chromium salts.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be purified further if necessary.

Signaling Pathway in Ischemic Stroke

In the context of ischemic stroke, excessive activation of N-methyl-D-aspartate receptors (NMDARs) leads to a cascade of neurotoxic events.[3] This includes the over-activation of neuronal nitric oxide synthase (nNOS), which is tethered to the NMDAR complex by the scaffolding protein PSD95.[3] The resulting excess nitric oxide contributes to neuronal damage. Disrupting the PSD95-nNOS interaction is a promising therapeutic strategy. Benzyloxy benzamide derivatives have been shown to be effective inhibitors of this interaction, thereby offering neuroprotection.[3]

Safety and Handling

Proper safety precautions should be observed when handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its reagents.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7][8] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[6][7]

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. rsc.org [rsc.org]

- 3. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Benzyloxy-2,2-dimethylpropanal | C12H16O2 | CID 11805563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the core physicochemical properties of the chemical compound 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, focusing on its molecular weight and formula. The information is presented to support research and development activities requiring precise compound data.

Compound Identification

The subject of this guide is the organic compound identified by the IUPAC name 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. It is also known by the synonym 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol[1].

Key Identifiers:

Physicochemical Data

The fundamental molecular properties have been determined and are summarized below. The molecular formula is C12H18O2[2][4]. Based on this formula, the molecular weight is calculated to be 194.27 g/mol [2][3][5].

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₂ | [2][4] |

| Molecular Weight | 194.27 g/mol | [2][3][5] |

| IUPAC Name | 3-(benzyloxy)-2,2-dimethyl-1-propanol | [3] |

Logical Workflow for Molecular Weight Determination

The process for determining the molecular weight of a compound from its name is a standard procedure in chemistry. It involves translating the nomenclature into a chemical structure, determining the molecular formula from that structure, and finally calculating the mass from the atomic weights of the constituent elements. The workflow is visualized in the diagram below.

Caption: Workflow for calculating molecular weight from chemical nomenclature.

Experimental Protocols

This document serves to provide core reference data. As the molecular weight is a calculated property based on the established atomic weights and the compound's formula, no experimental protocols for its determination are included.

Signaling Pathways

The determination of a compound's molecular weight is a fundamental physicochemical calculation and does not involve biological or signaling pathways. Therefore, this section is not applicable.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol, a valuable intermediate in organic synthesis. This document details a primary synthetic pathway, including a detailed experimental protocol, quantitative data, and a discussion of the underlying chemical principles. This guide is intended to be a practical resource for laboratory professionals.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal and most direct route for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol is the monobenzylation of 2,2-dimethyl-1,3-propanediol. This reaction is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A strong base is used to deprotonate one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol, forming an alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the benzyl ether. The use of a diol as the starting material introduces the challenge of achieving selective mono-etherification over di-etherification. This can often be controlled by using a stoichiometric amount of the base and benzylating agent relative to the diol.

Logical Relationship of the Synthesis Pathway

Caption: Williamson ether synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol based on a representative experimental protocol.

| Parameter | Value |

| Starting Materials | 2,2-Dimethylpropane-1,3-diol, Benzyl bromide |

| Reagents & Solvents | Potassium hydroxide (KOH), n-Butylammonium iodide (n-Bu₄NI), Toluene, Ethyl acetate, Hexanes |

| Reaction Conditions | Initial temperature: 0 °C, then stirred at room temperature for 16 hours. |

| Yield | 77% - 94% |

| Purification Method | Silica gel column chromatography (eluent: 20% to 25% ethyl acetate in hexanes) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39 - 7.25 (m, 5H), 4.50 (s, 2H), 3.45 (d, J=5.8 Hz, 2H), 3.31 (s, 2H), 0.92 (s, 6H) |

| Mass Spectrometry (ESI) | m/z = 195.2 [M+H]⁺, calculated for C₁₂H₁₉O₂: 195.1 |

| ¹³C NMR (Predicted) | Expected peaks around: δ 138 (quaternary aromatic C), 128-127 (aromatic CH), 73 (OCH₂-Ph), 70 (CH₂OH), 40 (quaternary C), 22 (CH₃) |

| IR (Predicted) | Expected peaks around: 3400 cm⁻¹ (O-H stretch, alcohol), 3100-3000 cm⁻¹ (C-H stretch, aromatic), 2960-2870 cm⁻¹ (C-H stretch, aliphatic), 1100 cm⁻¹ (C-O stretch, ether and alcohol) |

Note on Predicted Spectral Data: Specific experimental ¹³C NMR and IR spectra for 3-(benzyloxy)-2,2-dimethylpropan-1-ol were not available in the searched literature. The predicted values are based on the analysis of the closely related compound 3-(benzyloxy)propane-1,2-diol and standard chemical shift/frequency tables.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Materials:

-

2,2-Dimethylpropane-1,3-diol

-

Benzyl bromide

-

Potassium hydroxide (KOH), 50% aqueous solution

-

n-Butylammonium iodide (n-Bu₄NI)

-

Toluene

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a 10-liter, 4-neck round-bottom flask, combine 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous potassium hydroxide solution (1 L), and n-butylammonium iodide (36 g, 97 mmol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzyl bromide (328 g, 1920 mmol) to the cooled mixture.

-

-

Reaction Execution:

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

-

Work-up:

-

Quench the reaction by adding 1 liter of ice-water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 4 L).

-

Combine the organic layers and wash with brine (2 x 4 L).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a light-yellow oil.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of 20% to 25% ethyl acetate in hexanes to afford the pure 3-(benzyloxy)-2,2-dimethylpropan-1-ol.

-

Alternative Protocol using Sodium Hydride:

An alternative approach involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Setup:

-

In a dry, three-neck flask under a nitrogen atmosphere, place sodium hydride (0.6 mole) and DMF (100 ml).

-

With stirring, add a solution of 2,2-dimethylpropane-1,3-diol (0.5 mole) in DMF (75 ml) dropwise.

-

Continue stirring until the evolution of hydrogen gas ceases.

-

-

Reaction Execution:

-

Add a solution of benzyl chloride (0.6 mole) in DMF (50 ml).

-

Stir the reaction mixture at room temperature for 48 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water and extract with ethyl ether.

-

Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by distillation.

-

Caution: When using sodium hydride in DMF, be aware of potential side reactions. Sodium hydride can act as a reducing agent, leading to the formation of byproducts from the solvent, which can complicate purification and lower the yield of the desired product.

References

An In-depth Technical Guide to 2,2-dimethyl-3-(phenylmethoxy)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and available data for 2,2-dimethyl-3-(phenylmethoxy)-1-propanol, a versatile alcohol derivative with applications in organic synthesis.

Physicochemical Properties

2,2-dimethyl-3-(phenylmethoxy)-1-propanol, also known as 3-(benzyloxy)-2,2-dimethyl-1-propanol, is an organic compound with the CAS number 66582-32-9. It is characterized by a propanol backbone substituted with two methyl groups at the 2-position and a benzyloxy group at the 3-position. This structure imparts specific physical and chemical properties that are valuable in various synthetic applications. The compound is described as a colorless to light yellow oil.[1] It is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol, with limited solubility in water.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 66582-32-9 | [2] |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |

| Molecular Weight | 194.27 g/mol | [1] |

| Boiling Point | 120 °C at 0.1 Torr | |

| Density (Predicted) | 1.010 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol |

Synthesis

A common method for the synthesis of 2,2-dimethyl-3-(phenylmethoxy)-1-propanol involves the benzylation of 2,2-dimethyl-1,3-propanediol.

Experimental Protocol: Synthesis from 2,2-dimethyl-1,3-propanediol

This protocol describes the synthesis of 2,2-dimethyl-3-(phenylmethoxy)-1-propanol from 2,2-dimethyl-1,3-propanediol and benzyl bromide.

Materials:

-

2,2-dimethylpropane-1,3-diol

-

Toluene

-

50% Potassium hydroxide (aq. solution)

-

Tetrabutylammonium iodide (n-Bu₄NI)

-

(Bromomethyl)benzene (Benzyl bromide)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a 10-L 4-neck round-bottom flask, add 2,2-dimethylpropane-1,3-diol (200 g, 1920 mmol), toluene (1 L), 50% aqueous potassium hydroxide solution (1 L), and tetrabutylammonium iodide (36 g, 97 mmol).[1]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add (bromomethyl)benzene (328 g, 1920 mmol) to the reaction mixture.[1]

-

Stir the resulting solution at room temperature for 16 hours.[1]

-

Quench the reaction by adding 1 L of ice-water.[1]

-

Extract the aqueous layer with ethyl acetate (2 x 4 L).[1]

-

Combine the organic layers and wash with brine (2 x 4 L).[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[1]

-

Purify the crude product by silica gel column chromatography to yield the final product as a light yellow oil.[1]

Yield: 77%[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2,2-dimethyl-3-(phenylmethoxy)-1-propanol.

Spectroscopic Data

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of the synthesized product provides confirmation of its structure.

¹H-NMR (300 MHz, CDCl₃) δ:

-

7.37-7.25 (m, 5H, Ar-H)

-

4.47 (m, 3H, includes -OCH₂Ph and likely one proton of -CH₂OH)

-

3.18 (d, J=6.4Hz, 4H, includes -CH₂O- and the other proton of -CH₂OH)

-

0.82 (s, 6H, -C(CH₃)₂)

Note: The original data provided a multiplet at 4.47 ppm for 3H and a doublet at 3.18 ppm for 4H which is an unusual integration. The assignments are a plausible interpretation.[1]

Applications in Research and Development

While specific biological activities for 2,2-dimethyl-3-(phenylmethoxy)-1-propanol are not widely documented in publicly available literature, its structure as a protected diol makes it a valuable intermediate in organic synthesis. The benzyloxy group serves as a common protecting group for alcohols, which can be selectively removed under specific conditions. This allows for the differential functionalization of the two hydroxyl groups in the parent molecule, 2,2-dimethyl-1,3-propanediol. Such protected intermediates are crucial in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

Synonyms and Identifiers for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical nomenclature is critical. This document provides a detailed overview of the synonyms and chemical identifiers for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

This chemical compound, with the molecular formula C₁₂H₁₈O₂, is known by several alternative names across various chemical databases and suppliers.[1] The systematic and common names are essential for accurate identification in literature, patents, and commercial procurement.

Chemical Structure and Nomenclature

The structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol consists of a propan-1-ol backbone with two methyl groups at the C2 position and a benzyloxy group at the C3 position. This substitution pattern gives rise to its systematic IUPAC name and other common synonyms.

| Identifier Type | Identifier |

| IUPAC Name | 3-(Benzyloxy)-2,2-dimethyl-1-propanol |

| CAS Number | 66582-32-9 |

| Synonym | 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol[1] |

| Synonym | 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-[2][3] |

| Synonym | 2,2-Dimethyl-3-phenylmethoxypropan-1-ol[3] |

| Synonym | 2,2-dimethyl-3-(phenylmethoxy)propanol[3] |

A list of other identifiers includes:

References

Technical Guide: Safety and Handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS No: 66582-32-9). The information is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical Identification and Physical Properties

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is a colorless to light yellow liquid.[1] While experimental physical property data for this specific compound is limited, predicted values and data from structurally similar compounds are provided for estimation and comparison.

Table 1: Physical and Chemical Properties

| Property | 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 2,2-dimethylpropan-1-ol (Neopentyl Alcohol) | 3-Benzyloxy-1-propanol |

| CAS Number | 66582-32-9[2][3] | 75-84-3[4][5] | 4799-68-2[6] |

| Molecular Formula | C₁₂H₁₈O₂[2][3] | C₅H₁₂O[5] | C₁₀H₁₄O₂[6] |

| Molecular Weight | 194.27 g/mol [2] | 88.15 g/mol [5] | 166.22 g/mol [6] |

| Boiling Point | No data available | 113.5 °C[5] | 111-114 °C at 2 mmHg[6] |

| Melting Point | No data available | 52.5 °C[5] | No data available |

| Density | 1.010 g/cm³ (Predicted) | 0.812 g/mL at 20 °C[5] | 1.049 g/mL at 25 °C[6] |

| Flash Point | No data available | 37 °C (99 °F)[5] | 113 °C (235.4 °F)[6] |

| Solubility | No data available | 36 g/L in water[5] | No data available |

Hazard Identification and GHS Classification

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

Signal Word: Warning[2]

GHS Pictogram:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Table 2: Toxicological Data

| Substance | LD50 Oral (Rat) |

| 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | No data available |

| 2,2-dimethylpropan-1-ol (Neopentyl Alcohol) | No data available |

| 3-Benzyloxy-1-propanol | No data available |

Note: The absence of specific toxicological data for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its analogs necessitates that it be handled as a potentially toxic substance.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 3-(Benzyloxy)-2,2-dimethylpropan-1-ol to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Skin Protection: A laboratory coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls

-

All work with 3-(Benzyloxy)-2,2-dimethylpropan-1-ol should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

-

An emergency eyewash station and safety shower must be readily accessible in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly closed when not in use.

-

Store below eye level and in secondary containment to prevent spills.

Experimental Protocols: General Procedure for Handling Hazardous Liquids

The following is a general protocol for handling hazardous liquid chemicals like 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. This should be adapted to specific experimental needs and institutional safety guidelines.

-

Preparation:

-

Review the Safety Data Sheet (SDS) for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and any other chemicals to be used.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Prepare all necessary equipment and reagents within the fume hood.

-

Have appropriate spill cleanup materials readily available.

-

-

Handling and Dispensing:

-

Conduct all manipulations of the chemical within the fume hood.

-

Use appropriate tools (e.g., pipettes, graduated cylinders) for transferring the liquid to avoid splashes.

-

Dispense the smallest quantity necessary for the experiment.

-

Keep the container sealed when not actively dispensing.

-

-

Experimental Procedure:

-

Perform the experiment with careful attention to the procedure to avoid spills or uncontrolled reactions.

-

Monitor the reaction for any signs of unexpected behavior.

-

-

Waste Disposal:

-

Collect all waste containing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a designated, properly labeled hazardous waste container.

-

Do not mix with incompatible waste streams.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

-

Decontamination:

-

Clean all contaminated surfaces and equipment with an appropriate solvent.

-

Dispose of all contaminated cleaning materials as hazardous waste.

-

Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

-

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains.

-

Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizations

Caption: Workflow for the safe handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Caption: First aid and emergency response for exposure to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

References

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bldpharm.com [bldpharm.com]

- 3. BioOrganics [bioorganics.biz]

- 4. 2,2-dimethylpropanol [stenutz.eu]

- 5. Neopentyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 3-Benzyloxy-1-propanol 97 4799-68-2 [sigmaaldrich.com]

- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

Best Practices for the Storage of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS No. 66582-32-9), a key intermediate in various synthetic applications. Adherence to proper storage protocols is critical to maintain the compound's purity, stability, and overall integrity, ensuring reliable and reproducible results in research and development.

Summary of Storage Conditions

The stability of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is paramount for its effective use. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

| Parameter | Recommended Condition | Source |

| Storage Temperature | Refrigerator (2-8°C) | [1][2][3][4] |

| Atmosphere | Inert atmosphere (e.g., Argon) | [2][5] |

| Container | Tightly closed container | [5][6] |

| Ventilation | Cool, well-ventilated area | [5][7] |

| Sensitivity | Air sensitive | [5] |

Handling and General Precautions

Proper handling procedures are essential to prevent degradation and ensure the safety of laboratory personnel. It is advised to handle 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in a fume hood to avoid inhalation.[5] Direct contact with the substance should be avoided, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[5][6] The compound should be protected from heat and strong oxidizing agents.[5][7]

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and recommended steps for the proper storage and handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol upon receipt and during use.

Caption: Recommended workflow for the storage and handling of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Experimental Protocols

Detailed experimental protocols regarding the long-term stability and degradation pathways of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol under various specific conditions are not extensively available in publicly accessible literature. Researchers are advised to perform in-house stability studies under their specific experimental conditions if long-term storage or exposure to non-standard conditions is anticipated.

Signaling Pathways and Applications

Currently, there is limited information available in the public domain detailing the specific involvement of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in defined signaling pathways. Its primary utility is documented as a building block in organic synthesis.

Conclusion

The optimal storage of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol requires refrigeration at 2-8°C under an inert atmosphere.[1][2] Following the handling guidelines outlined in this document will help to ensure the compound's stability and the safety of laboratory personnel. For critical applications, it is recommended to verify the purity of the material periodically, especially if it has been stored for an extended period.

References

- 1. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 66582-32-9 [sigmaaldrich.com]

- 2. 66582-32-9|3-(Benzyloxy)-2,2-dimethylpropan-1-ol|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. unavera.de [unavera.de]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. The information presented herein is intended to support research and development activities where this compound is utilized as a chemical intermediate or building block. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 3-(Benzyloxy)-2,2-dimethylpropan-1-ol |

| Synonyms | 2,2-Dimethyl-3-(phenylmethoxy)-1-propanol |

| CAS Number | 66582-32-9[1][2] |

| Molecular Formula | C₁₂H₁₈O₂[1][3] |

| Molecular Weight | 194.27 g/mol [1] |

Spectroscopic Data

The following sections provide key spectroscopic data for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. Due to the limited availability of published experimental spectra for this specific molecule, predicted data based on analogous compounds and spectroscopic principles are included where necessary and are denoted as such.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data has been reported in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (CDCl₃)[4] | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Integration | Assignment |

| 7.41-7.32 | 7.43-7.24 | m | 5H | Ar-H |

| 4.51 | 4.51-4.41 | s | 2H | -O-CH₂ -Ph |

| 3.46 | 3.25-3.15 | d, J=5.7 Hz | 2H | -CH₂ -OH |

| 3.33 | 3.25-3.15 | s | 2H | -C(CH₃)₂-CH₂ -O- |

| 2.55 | 4.51-4.41 | t, J=5.9 Hz | 1H | -OH |

| 0.93 | 0.84 | s | 6H | -C(CH₃ )₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~128 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~127 | Aromatic CH |

| ~80 | -C(CH₃)₂-C H₂-O- |

| ~73 | -O-C H₂-Ph |

| ~70 | -C H₂-OH |

| ~37 | -C (CH₃)₂- |

| ~22 | -C(C H₃)₂- |

Infrared (IR) Spectroscopy

A definitive experimental IR spectrum for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is not available. However, the expected characteristic absorption bands can be predicted based on its functional groups and comparison with neopentyl glycol and benzyl ether derivatives.[10][11][12][13]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2960, ~2870 | Strong | C-H stretch (aliphatic) |

| ~1495, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~740, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

An experimental Liquid Chromatography-Mass Spectrometry (LCMS) analysis has shown a protonated molecular ion.[4] A detailed fragmentation pattern is predicted based on the common fragmentation pathways of benzyl ethers and aliphatic alcohols.[14][15][16]

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 195.0 | [M+H]⁺ | Protonated molecular ion, observed experimentally.[4] |

| Predicted Fragments | ||

| 177 | [M-OH]⁺ | Loss of the hydroxyl group. |

| 163 | [M-CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl group. |

| 107 | [C₇H₇O]⁺ | Benzylic ether fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common fragment for benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol[4]

This procedure outlines the mono-benzylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol).

Materials and Reagents:

-

2,2-dimethylpropane-1,3-diol

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Tetrabutylammonium iodide

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,2-dimethylpropane-1,3-diol (2 g, 19.20 mmol) in anhydrous THF (30 mL), add 60% sodium hydride (0.256 g, 6.40 mmol) in portions at room temperature.

-

Stir the resulting mixture for 5 minutes at room temperature.

-

Sequentially add benzyl bromide (0.761 mL, 6.40 mmol) and tetrabutylammonium iodide (0.709 g, 1.920 mmol).

-

Continue stirring the reaction mixture overnight at room temperature.

-

Upon completion of the reaction, dilute the mixture with ethyl acetate (150 mL) and water (50 mL).

-

Separate the organic phase.

-

Extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic phases and wash sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: 10% to 50% ethyl acetate-heptane gradient elution) to afford 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the synthesis of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Caption: Chemical Structure of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

Caption: Synthetic Workflow for 3-(Benzyloxy)-2,2-dimethylpropan-1-ol.

References

- 1. 66582-32-9|3-(Benzyloxy)-2,2-dimethylpropan-1-ol|BLD Pharm [bldpharm.com]

- 2. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 66582-32-9 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. 3-(benzyloxy)-2,2-diMethylpropan-1-ol | 66582-32-9 [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. neopentyl glycol(126-30-7) IR Spectrum [m.chemicalbook.com]

- 14. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

Purity of Commercially Available 3-(Benzyloxy)-2,2-dimethylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (CAS No. 66582-32-9), a key building block in various synthetic applications. This document outlines the expected purity levels from commercial suppliers, details potential impurities, and provides in-depth experimental protocols for purity determination using quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Availability and Purity Levels

3-(Benzyloxy)-2,2-dimethylpropan-1-ol is available from several chemical suppliers. The stated purity of this compound typically ranges from 95% to over 98%. The table below summarizes the purity information from a selection of commercial vendors. It is important to note that batch-to-batch variability can occur, and it is always recommended to perform an independent purity analysis upon receipt of the material.

| Supplier | Stated Purity | Physical Form |

| Sigma-Aldrich | 95%[1] | Colorless to light yellow liquid[1] |

| BioOrganics | >98% | No Data Available |

| AOBChem | 97% | No Data Available |

Synthesis and Potential Impurities

The most common synthetic route to 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of 2,2-dimethylpropane-1,3-diol, followed by nucleophilic substitution with benzyl bromide.

Based on this synthetic pathway, the following are potential impurities that may be present in commercially available 3-(Benzyloxy)-2,2-dimethylpropan-1-ol:

-

Starting Materials:

-

2,2-dimethylpropane-1,3-diol (Neopentyl Glycol)

-

Benzyl bromide

-

-

Byproducts:

-

1,3-bis(benzyloxy)-2,2-dimethylpropane (dibenzylated product)

-

-

Residual Solvents:

-

Toluene

-

Ethyl acetate

-

Other solvents used in the synthesis and purification process.

-

Below is a diagram illustrating the synthetic pathway and the formation of the main byproduct.

Caption: Synthetic pathway and byproduct formation.

Experimental Protocols for Purity Determination

Accurate determination of the purity of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol is crucial for its application in research and development. The following are detailed protocols for three common analytical techniques.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol into a clean, dry vial.

-

Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a certified purity, be stable, and have signals that do not overlap with the analyte's signals.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) to a final volume of approximately 0.6 mL.

-

Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Relaxation Delay (d1): ≥ 5 times the longest T1 of both the analyte and internal standard (typically 30-60 seconds to ensure full relaxation).

-

Number of Scans (ns): 8 to 16, depending on the concentration.

-

Receiver Gain: Set to an appropriate level to avoid clipping of the FID.

-

Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 0-12 ppm for ¹H NMR).

-

-

-

Data Processing and Analysis:

-

Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, non-overlapping signal of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (e.g., the singlet from the benzylic CH₂ protons around 4.5 ppm) and a well-resolved signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Building Blocks Using 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereochemistry of these building blocks often dictates the efficacy and safety of the final drug product. This document provides detailed protocols for the synthesis of a novel chiral oxazoline ligand derived from 3-(Benzyloxy)-2,2-dimethylpropan-1-ol. This ligand is then utilized in a palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction, to produce a valuable chiral product with high enantioselectivity. The sterically demanding neopentyl core of the starting material is anticipated to impart unique stereochemical control in the asymmetric transformation.

Overall Synthetic Workflow

The multi-step synthesis transforms the achiral starting material, 3-(Benzyloxy)-2,2-dimethylpropan-1-ol, into a chiral ligand, which is then applied in asymmetric catalysis. The key steps involve:

-

Oxidation of the primary alcohol to the corresponding aldehyde.

-

Condensation with a chiral amino alcohol to form the chiral oxazoline ligand.

-

Application of the newly synthesized ligand in a palladium-catalyzed asymmetric allylic alkylation.

Caption: Overall synthetic workflow from the starting alcohol to the final enantioenriched product.

Data Presentation

The following tables summarize the quantitative data for each key synthetic step.

Table 1: Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

| Oxidation Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 25 | 2 | ~95 |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to 25 | 1 | ~93 |

Table 2: Synthesis of Chiral Oxazoline Ligand

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-(Benzyloxy)-2,2-dimethylpropanal | (S)-2-amino-3,3-dimethyl-1-butanol | ZnCl₂ | Toluene | 110 | 24 | ~85 |

Table 3: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

| Ligand | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| Newly Synthesized Oxazoline | Dimethyl malonate | BSA, KOAc | CH₂Cl₂ | 25 | 12 | ~92 | ~95 (S) |

BSA = N,O-Bis(trimethylsilyl)acetamide

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-2,2-dimethylpropanal (Dess-Martin Oxidation)

This protocol is a mild and efficient method for the oxidation of primary alcohols to aldehydes.[1][2][3][4][5]

-

Preparation: To a solution of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol (1.94 g, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 100 mL) under an argon atmosphere, add Dess-Martin periodinane (5.09 g, 12 mmol) in one portion at room temperature.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL) and a saturated aqueous solution of Na₂S₂O₃ (50 mL). Stir the biphasic mixture until the solid dissolves.

-

Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is of sufficient purity for the next step.

Protocol 2: Synthesis of the Chiral Oxazoline Ligand

This procedure describes the formation of the oxazoline ring via condensation of the aldehyde with a chiral amino alcohol.[6]

-

Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(Benzyloxy)-2,2-dimethylpropanal (1.92 g, 10 mmol) and (S)-2-amino-3,3-dimethyl-1-butanol (1.17 g, 10 mmol) in toluene (50 mL).

-

Catalysis: Add anhydrous zinc chloride (136 mg, 1 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 24 hours, with azeotropic removal of water. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃ (30 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine (40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral oxazoline ligand.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol demonstrates the application of the newly synthesized chiral ligand in a standard AAA reaction.[2][6]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ (3.6 mg, 0.01 mmol) and the chiral oxazoline ligand (0.022 mmol) in anhydrous CH₂Cl₂ (2 mL). Stir the solution at room temperature for 30 minutes.

-

Reaction Setup: In a separate Schlenk tube, dissolve rac-1,3-diphenylallyl acetate (252 mg, 1 mmol) in CH₂Cl₂ (3 mL).

-

Nucleophile Preparation: To the solution of the allyl acetate, add dimethyl malonate (158 mg, 1.2 mmol), N,O-Bis(trimethylsilyl)acetamide (BSA, 0.3 mL, 1.2 mmol), and potassium acetate (KOAc, 2 mg, 0.02 mmol).

-

Initiation: Add the pre-formed catalyst solution to the reaction mixture via cannula.

-

Reaction: Stir the reaction at room temperature for 12 hours. Monitor by TLC.

-

Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched product.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.

Caption: Catalytic cycle of the Pd-catalyzed asymmetric allylic alkylation.

References

- 1. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of highly rigid phosphine–oxazoline ligands for palladium-catalyzed asymmetric allylic alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol in the Total Synthesis of (+)-Lasonolide A

Introduction

3-(Benzyloxy)-2,2-dimethylpropan-1-ol serves as a crucial chiral building block in the asymmetric synthesis of complex natural products. Its neopentyl glycol core, with one alcohol protected by a benzyl group, offers a versatile scaffold for stereoselective transformations. This application note details the use of 3-(benzyloxy)-2,2-dimethylpropan-1-ol in the initial steps of the total synthesis of (+)-Lasonolide A, a potent antitumor marine macrolide. The protocols outlined herein are based on the successful synthesis reported by Shishido and coworkers, providing researchers with a practical guide for the preparation of a key intermediate.

The synthetic sequence involves a two-step process: the mild oxidation of the primary alcohol to the corresponding aldehyde via a Swern oxidation, followed by a Julia-Kocienski olefination to construct a key carbon-carbon double bond. These reactions are fundamental in modern organic synthesis and their application here highlights the utility of 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a starting material for introducing a gem-dimethyl group adjacent to a masked hydroxyl functionality.

Synthetic Pathway Overview

The initial phase of the (+)-Lasonolide A synthesis transforms 3-(benzyloxy)-2,2-dimethylpropan-1-ol into a more complex fragment through a two-step sequence. This process is initiated by the oxidation of the primary alcohol to an aldehyde, which then undergoes olefination.

Caption: Initial steps in the synthesis of a (+)-Lasonolide A fragment.

Key Experimental Protocols

Swern Oxidation of 3-(Benzyloxy)-2,2-dimethylpropan-1-ol

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde under mild conditions to prevent over-oxidation and preserve the benzyl protecting group.

Reaction Scheme:

Caption: Swern oxidation of the starting material.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Oxalyl chloride | 126.93 | 1.5 mL | 17.2 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 2.4 mL | 34.4 |

| 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 194.27 | 2.2 g | 11.5 |

| Triethylamine (Et3N) | 101.19 | 8.0 mL | 57.5 |

| Dichloromethane (CH2Cl2) | 84.93 | 100 mL | - |

Procedure:

-

To a stirred solution of oxalyl chloride in anhydrous dichloromethane (50 mL) at -78 °C under an argon atmosphere, a solution of DMSO in anhydrous dichloromethane (10 mL) is added dropwise.

-

The reaction mixture is stirred for 30 minutes at -78 °C.

-

A solution of 3-(benzyloxy)-2,2-dimethylpropan-1-ol in anhydrous dichloromethane (40 mL) is added dropwise, and the mixture is stirred for an additional 45 minutes at -78 °C.

-

Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel.

Expected Yield: 95%

Julia-Kocienski Olefination

This protocol details the stereoselective formation of a trans-alkene by reacting the aldehyde obtained from the Swern oxidation with a suitable sulfone reagent.

Reaction Scheme:

Caption: Julia-Kocienski olefination for C-C bond formation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Sulfone Reagent | - | 3.5 g | 10.0 |

| 3-(Benzyloxy)-2,2-dimethylpropanal | 192.25 | 1.92 g | 10.0 |

| Potassium bis(trimethylsilyl)amide (KHMDS) | 199.45 | 11.0 mL (1.0 M in THF) | 11.0 |

| Tetrahydrofuran (THF) | 72.11 | 80 mL | - |

Procedure:

-

To a stirred solution of the sulfone reagent in anhydrous tetrahydrofuran (50 mL) at -78 °C under an argon atmosphere, KHMDS solution is added dropwise.

-

The resulting mixture is stirred for 1 hour at -78 °C.

-

A solution of 3-(benzyloxy)-2,2-dimethylpropanal in anhydrous tetrahydrofuran (30 mL) is added dropwise.

-

The reaction mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Expected Yield: 88% (as a mixture of E/Z isomers, with the E isomer being predominant)

Summary of Quantitative Data

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Swern Oxidation | 3-(Benzyloxy)-2,2-dimethylpropan-1-ol | 3-(Benzyloxy)-2,2-dimethylpropanal | 95 |

| 2 | Julia-Kocienski Olefination | 3-(Benzyloxy)-2,2-dimethylpropanal | Olefinic Product | 88 |

Conclusion

The protocols detailed in this application note demonstrate the effective use of 3-(benzyloxy)-2,2-dimethylpropan-1-ol as a precursor in the total synthesis of the complex natural product, (+)-Lasonolide A. The high-yielding Swern oxidation and the efficient Julia-Kocienski olefination provide a reliable route to a key synthetic intermediate. These procedures are robust and can be adapted by researchers in the field of natural product synthesis and drug development for the construction of similar molecular architectures. The careful execution of these steps is crucial for the overall success of the total synthesis.

Application Notes: Stereoselective Synthesis Utilizing 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide insights into the stereoselective synthesis involving 3-(benzyloxy)-2,2-dimethylpropan-1-ol and its aldehyde derivative, 3-(benzyloxy)-2,2-dimethylpropanal. While 3-(benzyloxy)-2,2-dimethylpropan-1-ol is not commonly employed directly as a chiral auxiliary, its oxidized form, 3-(benzyloxy)-2,2-dimethylpropanal, serves as a valuable prochiral substrate in various asymmetric transformations. This document outlines key applications and provides detailed protocols for the synthesis of chiral molecules derived from these starting materials.

Introduction to Stereoselective Synthesis with Neopentyl Scaffolds

The 2,2-dimethylpropyl backbone, often referred to as a neopentyl group, offers unique steric properties that can be exploited in stereoselective synthesis. The bulky nature of the gem-dimethyl group can influence the facial selectivity of reactions at adjacent prochiral centers. 3-(Benzyloxy)-2,2-dimethylpropan-1-ol and its corresponding aldehyde are useful building blocks for introducing this structural motif in a stereocontrolled manner. Key transformations include asymmetric additions to the carbonyl group of 3-(benzyloxy)-2,2-dimethylpropanal and the use of the neopentyl glycol scaffold in the design of chiral ligands.

Key Applications and Methodologies

Asymmetric Synthesis of Chiral Cyanohydrins

The enantioselective addition of cyanide to aldehydes is a fundamental method for the synthesis of chiral cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. 3-Hydroxy-2,2-dimethylpropanal, a related derivative, is known to be a substrate for the preparation of chiral cyanohydrins.[1] This methodology can be extended to 3-(benzyloxy)-2,2-dimethylpropanal to produce protected chiral cyanohydrins.

Experimental Workflow: Asymmetric Cyanohydrin Synthesis

Caption: Workflow for the asymmetric synthesis of chiral cyanohydrins.

Detailed Protocol: Asymmetric Cyanosilylation of 3-(Benzyloxy)-2,2-dimethylpropanal

This protocol is adapted from general procedures for the asymmetric cyanosilylation of aldehydes.

Materials:

-

3-(Benzyloxy)-2,2-dimethylpropanal

-

Chiral ligand (e.g., a salen-type ligand or a derivative of a chiral amino alcohol)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (0.1 eq) in anhydrous DCM.

-

Add Ti(OiPr)₄ (0.1 eq) to the solution and stir the mixture at room temperature for 1 hour to pre-form the chiral catalyst.

-

Cool the catalyst solution to the desired reaction temperature (typically between -78 °C and 0 °C).

-

Add 3-(benzyloxy)-2,2-dimethylpropanal (1.0 eq) to the reaction mixture.

-

Slowly add TMSCN (1.2 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the silyl-protected cyanohydrin.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Quantitative Data (Hypothetical):

| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Ligand A | -78 | 85 | 92 (R) |

| 2 | Ligand B | -40 | 90 | 88 (S) |

| 3 | Ligand C | 0 | 95 | 75 (R) |

Stereospecific Cross-Coupling Reactions